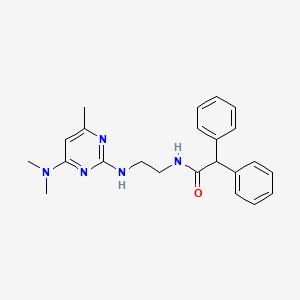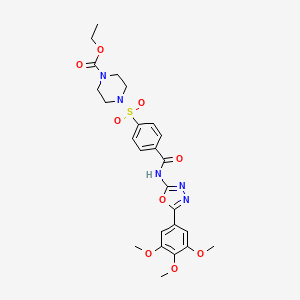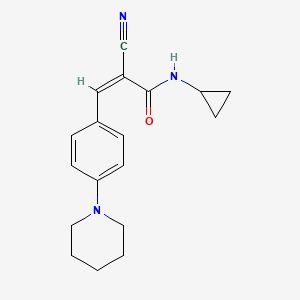
2-Chloro-5,7-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-5,7-dimethoxyquinoline and its derivatives often involves peptide coupling reactions . The parent compound and new quinoline derivatives are prepared from the corresponding quinoline hydrazones and substituted carboxylic acids . Further modification of the parent compound can be achieved by replacement of the quinoline moiety with other aromatic systems .
Molecular Structure Analysis
The molecular formula of this compound is C11H10ClNO2. Its InChI code is 1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 251.67 . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The sonochemical dehalogenation of 2,4-dichloroquinoline, including derivatives like 5,7-dimethoxy-2,4-dichloroquinoline, is a key synthetic approach in the preparation of dimethoxyquinolines. These compounds are challenging to produce via traditional methods like the Skraup reaction. The study also presents detailed NMR chemical shift assignments for these compounds (Osborne & Warmsley, 1994).
- Electrodimerization of quinoline derivatives, including 5,7-dichloro-8-hydroxyquinoline, in basic media has been explored, revealing the dimerization of radicals formed in charge transfer steps, typical of quinoline derivatives (Claret et al., 1987).
Applications in Catalysis and Material Science
- Chiral Pt(II)/Pd(II) pincer complexes, involving derivatives like (5,7)-dimethoxyquinolines, have been synthesized and used in catalytic asymmetric aldol and silylcyanation reactions. These compounds demonstrate significant potential in asymmetric catalysis (Yoon et al., 2006).
- The demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde and its derivatives, including 2-chloro-7-methoxyquinoline-3-carbaldehyde, has been investigated. This study provides insight into the influence of substituents on the demethylation process, crucial for material science and organic synthesis applications (Belferdi et al., 2016).
Pharmaceutical and Biological Research
- Research on 2-chloroquinoline incorporated pyrazoline derivatives, including their antimicrobial activity against various bacterial and fungal strains, highlights the potential of these compounds in pharmaceutical applications (Bawa et al., 2009).
- A study on the synthesis and evaluation of quinoline derivatives for their immunosuppressive activity suggests the potential of these compounds, including 5,7-dimethoxyquinolin-4-yl derivatives, in developing new immunosuppressive drugs (Liu et al., 2009).
- Platinum(II) complexes with 5,7-dichloro-8-quinolinol and related compounds have been studied for their anticancer potential, providing insights into the development of new cancer therapies (Živković et al., 2018).
Environmental and Analytical Applications
- The characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrates its potential as a chemosensor for cadmium, highlighting applications in environmental monitoring and analytical chemistry (Prodi et al., 2001).
Safety and Hazards
The safety information for 2-Chloro-5,7-dimethoxyquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and specific instructions in case of contact with skin or eyes, or if swallowed .
Eigenschaften
IUPAC Name |
2-chloro-5,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNBZDNWUYWVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)Cl)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79249-32-4 |
Source


|
| Record name | 2-chloro-5,7-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)

![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)

![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)






